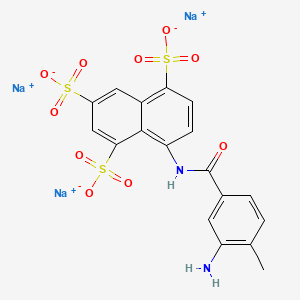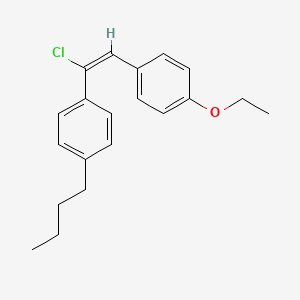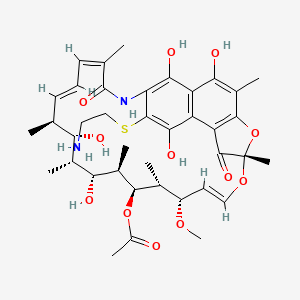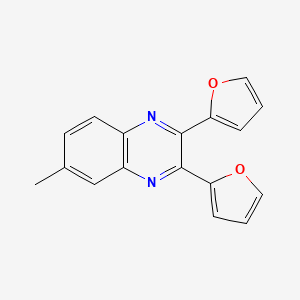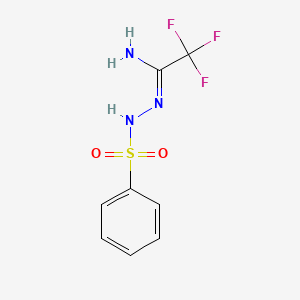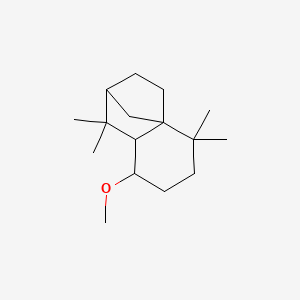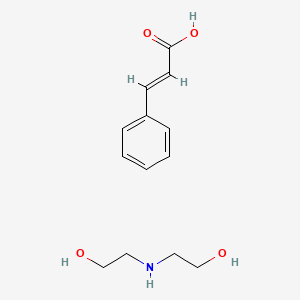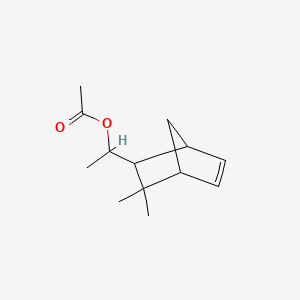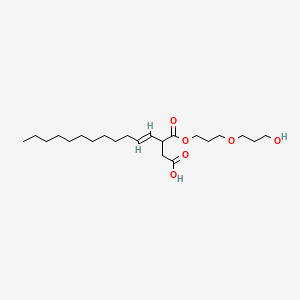
Butanedioic acid, dodecenyl-, ester with oxybis(propanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, dodecenyl-, ester with oxybis(propanol) is a chemical compound known for its unique properties and applications. It is a liquid at room temperature, typically appearing as a colorless to pale yellow oily liquid with a pleasant aromatic odor . The molecular formula of this compound is C22H40O6 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of butanedioic acid, dodecenyl-, ester with oxybis(propanol) generally involves the oxidation of propylene glycol to produce oxybis(propanol). This intermediate is then reacted with dodecenyl butanedioic acid ester to yield the final product . The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained efficiently.
Industrial Production Methods
In an industrial setting, the production of butanedioic acid, dodecenyl-, ester with oxybis(propanol) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain product quality and yield. The industrial production also emphasizes safety and environmental considerations, ensuring that the process is sustainable and minimizes waste .
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, dodecenyl-, ester with oxybis(propanol) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The ester group in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of ester derivatives .
Applications De Recherche Scientifique
Butanedioic acid, dodecenyl-, ester with oxybis(propanol) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mécanisme D'action
The mechanism by which butanedioic acid, dodecenyl-, ester with oxybis(propanol) exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors that play key roles in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanedioic acid, dodecenyl-, ester with propylene glycol
- Butanedioic acid, dodecenyl-, ester with ethylene glycol
- Butanedioic acid, dodecenyl-, ester with glycerol
Uniqueness
Butanedioic acid, dodecenyl-, ester with oxybis(propanol) is unique due to its specific molecular structure, which imparts distinct physical and chemical properties.
Propriétés
Numéro CAS |
97926-04-0 |
|---|---|
Formule moléculaire |
C22H40O6 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
(E)-3-[3-(3-hydroxypropoxy)propoxycarbonyl]pentadec-4-enoic acid |
InChI |
InChI=1S/C22H40O6/c1-2-3-4-5-6-7-8-9-10-11-14-20(19-21(24)25)22(26)28-18-13-17-27-16-12-15-23/h11,14,20,23H,2-10,12-13,15-19H2,1H3,(H,24,25)/b14-11+ |
Clé InChI |
FGOYGEFRWQRNAT-SDNWHVSQSA-N |
SMILES isomérique |
CCCCCCCCCC/C=C/C(CC(=O)O)C(=O)OCCCOCCCO |
SMILES canonique |
CCCCCCCCCCC=CC(CC(=O)O)C(=O)OCCCOCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]](/img/structure/B12677366.png)
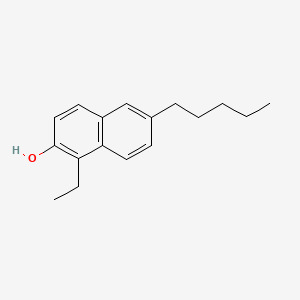
![4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12677376.png)
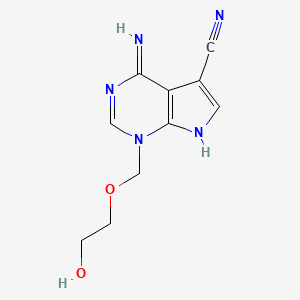
![5-[(4-Amino-5-methoxy-2-tolyl)azo]salicylic acid](/img/structure/B12677383.png)
